4-(4-Isopropylphenoxy)aniline
Overview
Description
4-(4-Isopropylphenoxy)aniline is an organic compound with the molecular formula C15H17NO and a molecular weight of 227.30 . It is used in various scientific experiments.
Molecular Structure Analysis
The molecular structure of 4-(4-Isopropylphenoxy)aniline consists of a benzene ring with an isopropyl group and a phenoxy group attached to it .Chemical Reactions Analysis
While specific chemical reactions involving 4-(4-Isopropylphenoxy)aniline are not available, a study on the oxidation of 4-Isopropylphenol, a similar compound, in aqueous solutions was found . This study could provide insights into potential reactions involving 4-(4-Isopropylphenoxy)aniline.Physical And Chemical Properties Analysis
4-(4-Isopropylphenoxy)aniline is slightly soluble in water and tends to darken when exposed to air and light . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources.Scientific Research Applications
Electrochemical Synthesis and Applications
- A novel polymer based on a derivative similar to "4-(4-Isopropylphenoxy)aniline" was synthesized and applied as a counter electrode in dye-sensitized solar cells, showing an energy conversion efficiency significantly higher than that of traditional Pt counter electrodes (Shahhosseini et al., 2016).
Electrochromic Materials
- Novel electrochromic materials employing different thiophene derivatives, which share structural similarities with "4-(4-Isopropylphenoxy)aniline," exhibited outstanding optical contrasts and fast switching speeds, making them suitable for applications in the near-infrared region (Li et al., 2017).
Environmental Degradation
- The biodegradability of 4-isopropylphenol, a compound structurally related to "4-(4-Isopropylphenoxy)aniline," was studied, indicating its potential as a reference chemical for evaluating the environmental degradation of chemicals (Gu et al., 2020).
Material Properties and Synthesis
- Research on polyurethane cationomers incorporating salicylideneanil structures revealed insights into intramolecular proton transfer and fluorescent properties, highlighting the versatility of aniline derivatives in material science (Buruianǎ et al., 2005).
- The synthesis and study of dendrimers incorporating "4-(n-Octyloxy)aniline" as a peripheral unit showcased the structural diversity and self-assembly properties of these materials, emphasizing their potential in nanotechnology and material science (Morar et al., 2018).
Safety And Hazards
properties
IUPAC Name |
4-(4-propan-2-ylphenoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-11(2)12-3-7-14(8-4-12)17-15-9-5-13(16)6-10-15/h3-11H,16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPSFDLNXDUBTKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20427972 | |
Record name | 4-(4-ISOPROPYLPHENOXY)ANILINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20427972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Isopropylphenoxy)aniline | |
CAS RN |
64969-83-1 | |
Record name | 4-(4-ISOPROPYLPHENOXY)ANILINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20427972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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